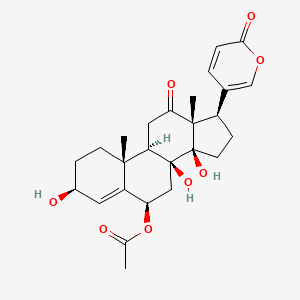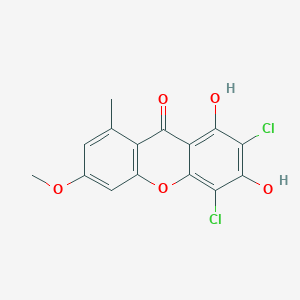
Thiophaninic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophaninic acid is a member of xanthones.
Aplicaciones Científicas De Investigación
1. Use in Biomedical Applications
Thiophaninic acid derivatives have shown potential in various biomedical applications. For instance, they can be used as building blocks for incorporating DNA oligonucleotides onto gold nanoparticles, which are important in diagnostic tools and gene silencing experiments. This application is particularly useful due to the higher stability and loadings of gold nanoparticles functionalized with thiophaninic acid-derived oligonucleotides compared to those prepared with conventional thiol-oligonucleotides (Pérez-Rentero et al., 2014).
2. Role in Modulating Macrophage Polarization and Metabolism
Thioholgamide A, a product derived from thiophaninic acid, demonstrates intriguing effects on cancer cells and macrophages. It has potent anti-proliferative activities at nanomolar concentrations and modulates cell metabolism by inhibiting oxidative phosphorylation. This metabolic modulation results in the repolarization of tumor-promoting human monocyte-derived macrophages, indicating its potential as an anti-cancer agent (Dahlem et al., 2020).
3. Application in Thermochemical Studies
Thiophene-based compounds, which include thiophaninic acid derivatives, are important in drug design, biodiagnostics, and electronic devices. A study on the thermochemical properties of 2- and 3-thiopheneacetic acid methyl esters, closely related to thiophaninic acid, provides insights into their stabilities and potential applications in various fields (Roux et al., 2007).
4. Potential in Gene Therapy and Antibacterials
Thiophaninic acid-related compounds have been explored for their potential in various biotechnological applications, including gene therapy and antibacterials. For example, bacteriophages, which may incorporate thiophaninic acid derivatives, are being studied for their applications in delivering protein and DNA vaccines, as gene therapy delivery vehicles, and as alternatives to antibiotics (Clark & March, 2006).
Propiedades
Nombre del producto |
Thiophaninic acid |
|---|---|
Fórmula molecular |
C15H10Cl2O5 |
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3 |
Clave InChI |
PCGGYLLGIFFWCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




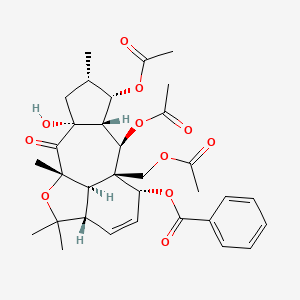
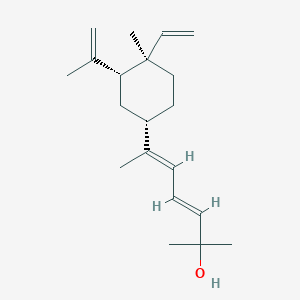
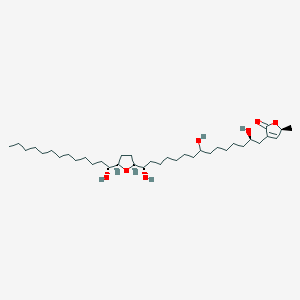
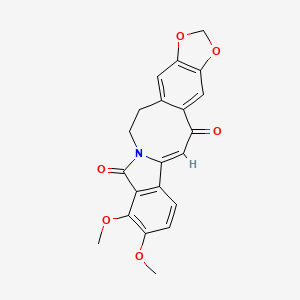
![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)
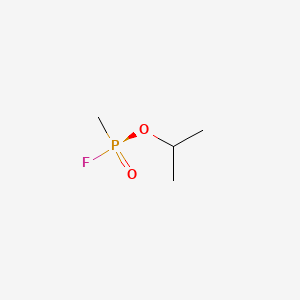

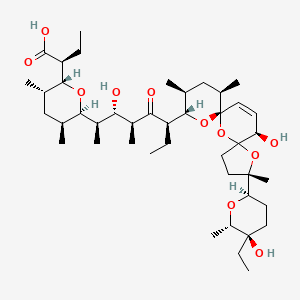
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
